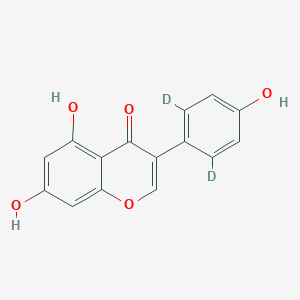
2-Isopropyl-6-hydroxyanisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-6-hydroxyanisole is an organic compound that belongs to the class of phenols. It is characterized by the presence of an isopropyl group and a methoxy group attached to a benzene ring, along with a hydroxyl group. This compound is known for its antioxidant properties and is used in various applications, including food preservation and cosmetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Isopropyl-6-hydroxyanisole can be synthesized through several methods. One common method involves the alkylation of 4-methoxyphenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced using a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as alumina or silica may be used to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-6-hydroxyanisole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form a hydroquinone derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Isopropyl-6-hydroxyanisole has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a preservative in food and cosmetic products to extend shelf life and maintain quality.
Mecanismo De Acción
The antioxidant properties of 2-Isopropyl-6-hydroxyanisole are attributed to its ability to donate hydrogen atoms from the hydroxyl group, thereby neutralizing free radicals. The conjugated aromatic ring stabilizes the resulting free radical, preventing further oxidative reactions. This mechanism involves molecular targets such as reactive oxygen species and pathways related to oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Butylated hydroxyanisole (BHA): A widely used antioxidant in food and cosmetics.
Butylated hydroxytoluene (BHT): Another common antioxidant with similar applications.
Propyl gallate: An antioxidant used in food preservation.
Uniqueness
2-Isopropyl-6-hydroxyanisole is unique due to its specific structural features, such as the isopropyl group, which may confer different solubility and reactivity properties compared to other antioxidants like BHA and BHT. Its specific combination of functional groups allows it to be used in specialized applications where other antioxidants may not be as effective.
Propiedades
Número CAS |
71720-28-0 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-methoxy-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H14O2/c1-7(2)8-5-4-6-9(11)10(8)12-3/h4-7,11H,1-3H3 |
Clave InChI |
JMYJYCLCOQMNOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-1-(4-Benzyl-piperazine-1-carbonyl)-2-(2-chloro-phenyl)-vinyl]-acetamide](/img/structure/B13408521.png)
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)



![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)



![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)


